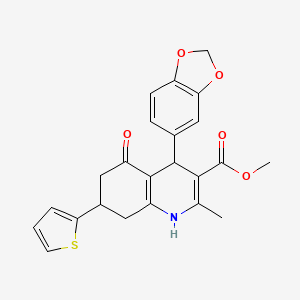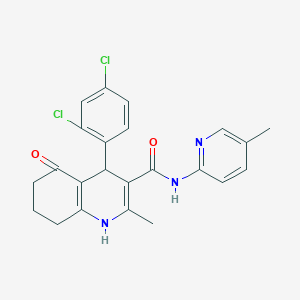![molecular formula C32H30N4O4 B11650680 [8,9-Bis(4-methoxyphenyl)furo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl (2-isopropyl-5-methylphenyl) ether](/img/structure/B11650680.png)
[8,9-Bis(4-methoxyphenyl)furo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl (2-isopropyl-5-methylphenyl) ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[8,9-Bis(4-methoxyphenyl)furo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl (2-isopropyl-5-methylphenyl) ether: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of furotriazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [8,9-Bis(4-methoxyphenyl)furo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl (2-isopropyl-5-methylphenyl) ether typically involves multi-step organic reactions
Formation of the Core Structure: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as triazoles and pyrimidines under controlled conditions.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced via electrophilic aromatic substitution reactions, often using methoxybenzene derivatives and suitable catalysts.
Etherification: The final step involves the etherification of the intermediate compound with (2-isopropyl-5-methylphenyl) alcohol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the furan moiety, potentially leading to ring-opened products or reduced heterocycles.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings or the ether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic or basic) are employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce partially or fully reduced heterocycles. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of furotriazolopyrimidines in various chemical reactions.
Biology
Biologically, [8,9-Bis(4-methoxyphenyl)furo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl (2-isopropyl-5-methylphenyl) ether is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of [8,9-Bis(4-methoxyphenyl)furo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl (2-isopropyl-5-methylphenyl) ether involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8,9-Bis(4-methoxyphenyl)-2-(3-methylphenyl)furo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
- 2-(2-furyl)-8,9-bis(4-methoxyphenyl)furo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
Uniqueness
Compared to similar compounds, [8,9-Bis(4-methoxyphenyl)furo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl (2-isopropyl-5-methylphenyl) ether stands out due to its specific substitution pattern and the presence of the isopropyl and methyl groups. These structural features may confer unique reactivity and biological activity, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C32H30N4O4 |
|---|---|
Poids moléculaire |
534.6 g/mol |
Nom IUPAC |
11,12-bis(4-methoxyphenyl)-4-[(5-methyl-2-propan-2-ylphenoxy)methyl]-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C32H30N4O4/c1-19(2)25-15-6-20(3)16-26(25)39-17-27-34-31-29-28(21-7-11-23(37-4)12-8-21)30(22-9-13-24(38-5)14-10-22)40-32(29)33-18-36(31)35-27/h6-16,18-19H,17H2,1-5H3 |
Clé InChI |
GINUSZAIUYTJNI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)C)OCC2=NN3C=NC4=C(C3=N2)C(=C(O4)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6Z)-6-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650597.png)
![Ethyl 2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11650607.png)
![N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}furan-2-carbohydrazide](/img/structure/B11650611.png)
![(6Z)-5-imino-6-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650617.png)
![8-ethoxy-1,3-dimethyl-6-(3,4,5-trimethoxyphenyl)-4H-cyclohepta[c]furan-4-one](/img/structure/B11650629.png)
![5-[(2-methylpropoxy)methyl]-3-{(2E)-2-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]propyl}dihydrofuran-2(3H)-one (non-preferred name)](/img/structure/B11650634.png)
![3-(3,4-dimethoxyphenyl)-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11650637.png)
![2-[N-(3-Methoxyphenyl)4-methylbenzenesulfonamido]-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]acetamide](/img/structure/B11650639.png)
![N,N'-biphenyl-4,4'-diylbis[2-(pyridin-2-ylsulfanyl)acetamide]](/img/structure/B11650644.png)


![5-[4-(benzenesulfonyl)piperazin-1-yl]-N-[2-(4-chlorophenoxy)ethyl]-2-nitroaniline](/img/structure/B11650650.png)
![3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11650663.png)
![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-5-phenylthiophene-3-carboxylate](/img/structure/B11650671.png)
